3-Isoxazolamine

Description

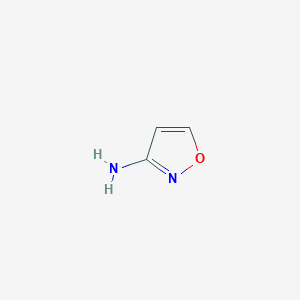

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWLPWDOYJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024771 | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-42-1, 147815-03-0 | |

| Record name | 3-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminoisoxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with β-diketones or their synthetic equivalents can lead to the formation of isoxazole rings . Another method involves the use of nitrile oxides in a 1,3-dipolar cycloaddition reaction with unsaturated compounds .

Industrial Production Methods: Industrial production of 3-aminoisoxazole typically involves the use of efficient and scalable synthetic routes. One such method includes the reaction of sodium hydride with acetonitrile, followed by the addition of pivalaldehyde under controlled conditions . Another industrial method involves the reaction of hydroxylamine hydrochloride with hydrazone derivatives, followed by purification steps to obtain high-purity 3-aminoisoxazole .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminoisoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted isoxazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Aminoisoxazole derivatives have shown promising anticancer properties. Research indicates that certain derivatives can inhibit key signaling pathways involved in cancer progression. For instance, studies have demonstrated that compounds derived from 3-aminoisoxazole can act as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Specific derivatives have been reported to induce complete tumor regression in xenograft models, showcasing their potential as effective chemotherapeutic agents .

Kinase Inhibition

The compound has also been explored for its ability to inhibit various kinases. For example, derivatives have been synthesized that show potent inhibitory activity against c-Met, a kinase associated with tumor growth and metastasis. These compounds exhibited low IC50 values, indicating high potency against human lung carcinoma cell lines .

Antiproliferative Effects

In vitro studies have shown that 3-aminoisoxazole derivatives possess selective antiproliferative activity against multiple cancer cell lines, including melanoma and leukemia cells. Some compounds outperformed established drugs like Sorafenib, suggesting their potential as new therapeutic agents .

Prebiotic Chemistry

Role in the Origin of Life

Recent studies have proposed that 3-aminoisoxazole could be a significant precursor in the formation of ribonucleotides, which are essential building blocks of RNA. This supports the RNA-world hypothesis regarding the origin of life on Earth. The compound's detection in interstellar environments further emphasizes its relevance in astrobiology and the study of life's origins .

Spectroscopic Characterization

Research has provided detailed spectroscopic data on 3-aminoisoxazole, aiding astronomers in searching for this molecule in space. Accurate rotational frequencies have been documented to facilitate interstellar detection efforts .

Synthetic Methodologies

Synthesis of Derivatives

3-Aminoisoxazole serves as a valuable intermediate in organic synthesis. It can be utilized to create various derivatives through addition-elimination reactions with amines and halogenated isoxazoles. These synthetic routes allow for the generation of complex molecules with potential biological activities .

Reagent Applications

In laboratory settings, 3-aminoisoxazole is used as a reagent for synthesizing other compounds, such as N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide. Its reactivity allows chemists to explore new chemical entities with diverse functionalities .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; kinase inhibition; antiproliferative effects against various cancer cell lines |

| Prebiotic Chemistry | Potential precursor for ribonucleotides; implications for the origin of life |

| Synthetic Methodologies | Intermediate for synthesizing other compounds; versatile reagent in organic synthesis |

Case Studies

- FLT3 Inhibitors in AML Treatment : A study demonstrated that specific 3-aminoisoxazole derivatives led to significant tumor regression in AML models, highlighting their therapeutic potential .

- Prebiotic Significance : Research into the spectroscopic properties of 3-aminoisoxazole has provided insights into its role as a prebiotic molecule, contributing to our understanding of life's origins and supporting the RNA-world hypothesis .

- Synthesis and Biological Evaluation : Various synthetic approaches have been developed to create 3-aminoisoxazole derivatives with enhanced biological activity, showcasing their utility in drug discovery processes .

Mécanisme D'action

The mechanism of action of 3-aminoisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which 3-aminoisoxazole is used .

Comparaison Avec Des Composés Similaires

Key Research Findings

Synthetic Pathways: 3-Aminoisoxazole forms under simulated prebiotic conditions via reactions involving glycoaldehyde and cyanamide, mirroring pathways for 2-aminooxazole but requiring distinct catalytic environments .

Spectroscopic Challenges: High-frequency rotational transitions (>110 GHz) in 3-aminoisoxazole exhibit unresolved Coriolis interactions, necessitating advanced Hamiltonian models for accurate fitting .

Thermodynamic Stability: Computational studies (revDSD/junChS methods) confirm 3-aminoisoxazole’s stability in gas-phase interstellar conditions, with a sublimation temperature of ~150 K, comparable to pyridine derivatives .

Activité Biologique

3-Aminoisoxazole (3-AI) is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 84.08 g/mol

- CAS Number : 1750-42-1

3-Aminoisoxazole can be synthesized through various methods, including base-promoted reactions and oxidative processes. The synthesis typically involves the conversion of isoxazole derivatives into aminoisoxazoles through specific reagents and conditions .

Pharmacological Properties

The biological activity of 3-aminoisoxazole has been investigated across various studies, revealing its potential in several therapeutic areas:

- Analgesic Activity : Research has shown that certain derivatives of aminoisoxazole can modulate TRPM8 channels, which are involved in cold sensation and pain. Some compounds were found to be significantly more potent than menthol, indicating potential for development as analgesics .

- Anti-inflammatory Effects : Compounds containing the isoxazole moiety have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammatory processes. For example, derivatives with specific substitutions showed promising anti-inflammatory activity in animal models .

- Antimicrobial Activity : Isoxazole derivatives have exhibited antimicrobial properties against various pathogens, suggesting their utility as antibiotics or antifungals .

Case Studies

Several studies have highlighted the efficacy of 3-aminoisoxazole and its derivatives:

- Study on TRPM8 Modulation : Ostacolo et al. (2013) synthesized a series of aminoisoxazole derivatives that acted as TRPM8 agonists. In vitro experiments demonstrated that some compounds were up to 200-fold more effective than menthol in inducing calcium influx in sensory neurons, showcasing their potential for cold-induced analgesia .

- COX-2 Inhibition : A study by Perrone et al. (2016) evaluated new isoxazole derivatives for COX inhibitory activity. One compound achieved an IC₅₀ value of 0.95 µM, indicating strong selectivity for COX-2 over COX-1, which is crucial for reducing inflammation with minimal side effects .

- Leukotriene Biosynthesis Inhibition : Banoglu et al. (2016) synthesized a series of isoxazol-3-carboxylic acids that inhibited FLAP (5-lipoxygenase-activating protein), an essential component in leukotriene biosynthesis. This inhibition could provide therapeutic benefits in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Analgesic | TRPM8 modulation | Ostacolo et al., 2013 |

| Anti-inflammatory | COX-2 inhibition | Perrone et al., 2016 |

| Antimicrobial | Various pathogens | General findings |

| Leukotriene inhibition | FLAP inhibition | Banoglu et al., 2016 |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-aminoisoxazole in laboratory settings?

- Methodology : Fourier-transform microwave (FTMW) spectroscopy (6–24 GHz) and frequency-modulated millimeter/submillimeter-wave spectroscopy (80–320 GHz) are critical for resolving rotational transitions. These methods enable precise determination of rotational constants (e.g., , , ) and hyperfine splitting caused by quadrupolar nuclei. For example, over 500 transitions were analyzed to derive centrifugal distortion constants and nuclear quadrupole coupling parameters .

Q. How can computational methods predict the rotational spectrum of 3-aminoisoxazole?

- Methodology : Use composite schemes like junChS (combining revDSD-PBEP86 density functional theory with coupled-cluster corrections) to calculate equilibrium geometries and vibrational corrections. This approach achieves bond length and angle accuracies within 3 mÅ and 0.1°, respectively, validated against experimental data. Rotational constants are derived from optimized geometries and augmented with vibrational corrections .

Advanced Research Questions

Q. How do inversion states of the -NH group affect the rotational spectrum, and how can these be resolved experimentally?

- Methodology : The -NH group exhibits large-amplitude inversion motion, splitting the spectrum into two states ( and ). To resolve this:

- Assign transitions iteratively using hyperfine splitting patterns (e.g., - and -type transitions).

- Model Coriolis coupling effects, which complicate energy difference measurements between states. Far-infrared spectroscopy is required to observe transitions, though current limitations restrict experimental resolution .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

- Cross-validate computational models (e.g., junChS) with semi-experimental equilibrium structures of analogous molecules (e.g., isoxazole).

- Apply iterative fitting to refine rotational constants using observed hyperfine components. Discrepancies in energy differences due to Coriolis coupling require high-level theory (e.g., coupled-cluster) for accurate predictions .

Q. How can 3-aminoisoxazole be detected in interstellar environments, and what challenges arise?

- Methodology :

- Use radio telescopes to target predicted rotational transitions (e.g., ) in star-forming regions.

- Account for hyperfine splitting and inversion states to avoid misassignment.

- Compare with prebiotic molecules (e.g., cyanoacetylene, glycolaldehyde) detected in the ISM to contextualize its role in RNA formation .

Q. What experimental protocols ensure safe handling of 3-aminoisoxazole under reactive conditions?

- Methodology :

- Storage : Maintain at 2–8°C in airtight containers with inert gas to prevent oxidation.

- PPE : Use EN 374-certified gloves, full-face respirators (N100/P3), and flame-retardant suits to avoid dermal/ocular exposure.

- Ventilation : Implement explosion-proof systems to mitigate vapor accumulation. Avoid contact with oxidizers (e.g., peroxides) .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting hyperfine splitting patterns in rotational spectra?

- Methodology :

- Perform quantum mechanical simulations incorporating nuclear quadrupole coupling () for both nuclei.

- Use statistical metrics (e.g., rms deviation < 3 kHz) to validate assignments.

- Compare with analogous molecules (e.g., 2-aminooxazole) to identify systematic errors .

Q. Why do computational models underestimate the energy difference between inversion states?

- Analysis : Coriolis coupling between and states introduces perturbations not fully captured by standard DFT methods. High-accuracy coupled-cluster calculations or experimental far-infrared data are needed to resolve this .

Tables

| Key Spectroscopic Parameters | Experimental Value | Theoretical Value | Source |

|---|---|---|---|

| Rotational Constant (MHz) | 5623.2 | 5625.4 | |

| Centrifugal Distortion (kHz) | 1.24 | 1.31 | |

| Quadrupole Coupling | -4.56 MHz | -4.62 MHz |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.